molecular formula C17H27N3O B7922999 (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7922999
M. Wt: 289.4 g/mol
InChI Key: QIADQKRZMNJGAG-CVEARBPZSA-N
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Description

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical research and medicinal chemistry . This compound features a stereochemically complex structure, integrating a pyrrolidine ring—a privileged scaffold in drug design—with a benzyl-methyl-amino group and a branched amino acid-derived chain. The specific stereocenters ((S) and (R) configurations) are critical for its biological activity and molecular interactions, making it a valuable entity for studying stereoselective reactions and structure-activity relationships (SAR) . Its primary research applications include serving as a key synthetic intermediate or a potential precursor in the development of novel bioactive molecules, particularly for central nervous system (CNS) targets . Compounds within this structural class are frequently investigated as agonists or modulators for neurologically relevant G-protein coupled receptors (GPCRs), such as the GPR88 receptor, which is an orphan GPCR implicated in striatal-associated disorders like Parkinson's disease, schizophrenia, anxiety, and addiction . The presence of the 2-amino-3-methylbutanoyl moiety is a common feature in peptide mimetics and can contribute to enhanced binding affinity and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this compound for probing neurochemical pathways, designing receptor-specific probes, and advancing the discovery of new pharmacological tools.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIADQKRZMNJGAG-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring serves as the structural backbone of the target compound. Cyclization reactions are typically employed, with 1,4-diaminobutane derivatives or γ-amino ketones as precursors. A common approach involves the intramolecular cyclization of N-protected δ-amino ketones under acidic or basic conditions. For example:

N-Boc-δ-amino ketoneHCl, THFrefluxPyrrolidine intermediate+CO2+H2O\text{N-Boc-δ-amino ketone} \xrightarrow[\text{HCl, THF}]{\text{reflux}} \text{Pyrrolidine intermediate} + \text{CO}2 + \text{H}2\text{O}

Reaction yields for this step range from 65–80% , depending on the protecting group (e.g., Boc, Cbz) and solvent system.

Table 1: Cyclization Methods for Pyrrolidine Synthesis

PrecursorCatalystSolventTemperature (°C)Yield (%)
N-Boc-δ-amino ketoneHClTHF8078
N-Cbz-δ-amino ketoneH2SO4Toluene11065
Free δ-amino ketonePTSAMeOH6072

Introduction of Benzyl-Methyl-Amino Group

The benzyl-methyl-amino substituent is introduced via nucleophilic substitution or reductive amination . Using 3-aminopyrrolidine as the starting material, benzyl-methyl-amine is coupled via a two-step process:

  • Methylation :

    3-Aminopyrrolidine+CH3INaHCO3DMF3-(Methylamino)-pyrrolidine3\text{-Aminopyrrolidine} + \text{CH}_3\text{I} \xrightarrow[\text{NaHCO}_3]{\text{DMF}} 3\text{-(Methylamino)-pyrrolidine}

    Yield: 85–90% under anhydrous conditions.

  • Benzylation :

    3-(Methylamino)-pyrrolidine+BnBrK2CO3CH3CN3-(Benzyl-methyl-amino)-pyrrolidine3\text{-(Methylamino)-pyrrolidine} + \text{BnBr} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CH}_3\text{CN}} 3\text{-(Benzyl-methyl-amino)-pyrrolidine}

    Yield: 70–75% at 60°C.

Steric hindrance from the methyl group necessitates longer reaction times (12–18 hours) compared to ethyl analogues.

Coupling with Amino-Methyl-Butanone Moiety

Amide Bond Formation

The final step involves coupling the pyrrolidine intermediate with (S)-2-amino-3-methylbutan-1-one . Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred for its mild conditions and high stereochemical fidelity:

Pyrrolidine intermediate+(S)-2-amino-3-methylbutan-1-oneEDC, HOBtDCMTarget compound\text{Pyrrolidine intermediate} + \text{(S)-2-amino-3-methylbutan-1-one} \xrightarrow[\text{EDC, HOBt}]{\text{DCM}} \text{Target compound}

Table 2: Coupling Reagent Comparison

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
EDC/HOBtDCM258298
DCC/DMAPTHF07595
HATU/DIEADMF-108897

EDC/HOBt in dichloromethane (DCM) provides optimal balance between yield (82% ) and enantiomeric excess (>99% ee ).

Chirality Control

The (R)-configuration at the pyrrolidine C3 position is achieved via chiral resolution or asymmetric synthesis :

  • Chiral Resolution : Diastereomeric salts formed with L-tartaric acid separate enantiomers with 90–95% ee .

  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of enamines yields the (R)-isomer with 93% ee (substrate/catalyst ratio = 100:1).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the methylation and benzylation steps. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control (ΔT ±1°C).

  • Reduced Side Reactions : Shorter residence times minimize over-alkylation.

  • Throughput : 5–10 kg/day production capacity.

Green Chemistry Approaches

  • Solvent Recycling : DCM and THF are recovered via distillation (90% efficiency).

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are filtered and reused for 5 cycles without yield loss.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.82 (s, 2H, CH₂Ph), 3.45–3.38 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).

    • ¹³C NMR : 172.1 ppm (C=O), 54.3 ppm (N-CH₃).

  • High-Resolution Mass Spectrometry (HRMS) :

    C18H29N3O+m/zcalculated 303.2312; found 303.2315[4].\text{C}_{18}\text{H}_{29}\text{N}_3\text{O}^+ \: m/z \: \text{calculated 303.2312; found 303.2315}.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

  • Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), retention time = 12.7 min for (R)-isomer .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, Na2Cr2O7

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Benzyl chloride, methylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous molecules, focusing on substituent variations, pharmacological activity, and molecular properties.

Table 1: Structural Comparison of Pyrrolidine-Based Analogues

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (R)-3-(benzyl-methyl-amino) C₁₈H₂₉N₃O 303.44 Reference compound
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (S)-3-(benzyl-isopropyl-amino) C₁₉H₃₁N₃O 315.46 Isopropyl instead of methyl on benzyl-amino
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 3-(benzyl-cyclopropyl-amino) C₁₉H₂₉N₃O 315.46 Cyclopropyl substituent on benzyl-amino
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one 2-[(benzyl-methyl-amino)-methyl] C₁₈H₂₉N₃O 303.44 Methyl-benzyl-amino group at position 2 instead of 3
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one (R)-3-chloro-piperidine (not pyrrolidine) C₁₀H₁₉ClN₂O 218.73 Piperidine ring replaces pyrrolidine; chloro substituent

Key Observations :

Substituent Position and Size: The position of the benzyl-methyl-amino group on the pyrrolidine ring (e.g., 3-position in the target vs. 2-position in ) significantly alters steric and electronic properties. For example, substitution at position 3 may enhance binding to targets requiring deeper hydrophobic pockets .

Ring System Variations :

  • Replacement of pyrrolidine with piperidine (as in ) introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased basicity .

Table 2: Pharmacological and Physicochemical Data

Compound LogP (Predicted) Anticonvulsant Activity (ED₅₀, mg/kg) Binding Affinity (Ki, nM)*
Target Compound 2.1 Data not available Data not available
Compound 2.8 15.2 ± 1.3 120 (GABA_A receptor)
Compound 3.2 22.5 ± 2.1 85 (NMDA receptor)
Compound 1.9 Data not available Data not available

*Data from molecular docking studies in .

Key Pharmacological Insights :

  • Anticonvulsant Activity : The isopropyl-substituted analogue showed the highest potency (ED₅₀ = 15.2 mg/kg), likely due to enhanced lipophilicity and receptor binding .
  • Receptor Selectivity : Cyclopropyl-substituted demonstrated stronger binding to NMDA receptors (Ki = 85 nM), suggesting substituent-dependent target specificity .

Implications for Drug Design

  • Structure-Activity Relationship (SAR): Methyl groups on the benzyl-amino moiety (target compound) balance lipophilicity and solubility, making it a promising lead for CNS-targeted drugs. Bulkier substituents (e.g., cyclopropyl) improve receptor affinity but may limit bioavailability .
  • Computational Insights :

    • Molecular docking studies (e.g., ) highlight the importance of the benzyl group in π-π stacking interactions with aromatic residues in receptor binding pockets.

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 1355789-17-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H27N3OC_{17}H_{27}N_{3}O. The compound features a pyrrolidine ring, which is often associated with various biological activities, including neuroactive properties.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of Minimum Inhibitory Concentration (MIC) values.

Compound Target Bacteria MIC (µg/mL)
Compound ABacillus subtilis75
Compound BE. coli<125
Compound CPseudomonas aeruginosa150

These findings suggest that the presence of specific substituents on the pyrrolidine ring can enhance antibacterial activity, making such compounds promising candidates for further development in treating bacterial infections .

Neuroactive Properties

The compound's structure indicates potential neuroactive properties. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems. For example, studies have shown that modifications in the pyrrolidine structure can lead to increased affinity for neuropeptide receptors, which play crucial roles in pain modulation and anxiety .

In research involving high-throughput screening of neuropeptide FF receptor antagonists, it was found that certain modifications to the pyrrolidine backbone significantly enhanced receptor selectivity and potency . This suggests that this compound might also exhibit similar neuropharmacological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, revealed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The study highlighted that the compound had an MIC of 100 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics .

Case Study 2: Neuropharmacological Effects

In a separate investigation into neuroactive compounds, this compound was evaluated for its effects on anxiety-related behaviors in rodent models. The results suggested that the compound exhibited anxiolytic effects at certain dosages, supporting its potential as a therapeutic agent for anxiety disorders .

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation studies : Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber vials under N2_2. Photodegradation is mitigated by avoiding UV light .

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